Bifeprunox

Übersicht

Beschreibung

Bifeprunox ist ein atypisches Antipsychotikum, das zur Behandlung von Schizophrenie, Psychosen und Parkinson-Krankheit in der Entwicklung war. Es kombiniert einen minimalen Dopamin-D2-Rezeptor-Agonismus mit einem Serotonin-Rezeptor-Agonismus, ähnlich wie Aripiprazol . Trotz seines vielversprechenden pharmakologischen Profils wurde die Entwicklung von this compound aufgrund unzureichender Wirksamkeitsdaten eingestellt .

Wissenschaftliche Forschungsanwendungen

Chemie: Bifeprunox dient als Modellverbindung zur Untersuchung der Synthese und Reaktivität von Benzoxazol- und Piperazinderivaten.

Biologie: In der biologischen Forschung wird this compound verwendet, um die Wechselwirkungen zwischen atypischen Antipsychotika und Neurotransmitterrezeptoren zu untersuchen.

Medizin: this compound wurde auf sein Potenzial zur Behandlung von Schizophrenie, Psychosen und Parkinson-Krankheit untersucht. .

Wirkmechanismus

This compound entfaltet seine Wirkungen durch eine Kombination aus partiellem Agonismus an Dopamin-D2-Rezeptoren und Agonismus an Serotonin-5-HT1A-Rezeptoren. Diese doppelte Aktivität ermöglicht es this compound, die Dopaminaktivität im Gehirn zu stabilisieren, wobei die Überaktivität in bestimmten Regionen reduziert und gleichzeitig die Aktivität in anderen verstärkt wird. Dieser Mechanismus wird vermutet, zu seiner Wirksamkeit bei der Behandlung der positiven und negativen Symptome der Schizophrenie sowie zur Reduzierung der Wahrscheinlichkeit extrapyramidaler Symptome beizutragen .

Vorbereitungsmethoden

Die Synthese von Bifeprunox umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, die einen Benzoxazolring und einen Piperazinrest enthält. Der Syntheseweg umfasst typischerweise die folgenden Schritte:

Bildung des Benzoxazolrings: Dieser Schritt beinhaltet die Cyclisierung eines geeigneten Vorläufers zur Bildung des Benzoxazolrings.

Anlagerung des Piperazinrestes: Der Piperazinring wird dann über eine Reihe von Reaktionen, einschließlich nukleophiler Substitution und reduktiver Aminierung, an den Benzoxazol-Kern angehängt.

Endgültige Zusammenfügung: Der letzte Schritt beinhaltet die Kupplung der Biphenylgruppe an den Piperazinrest.

Industrielle Produktionsverfahren würden wahrscheinlich die Optimierung dieser Schritte beinhalten, um eine hohe Ausbeute und Reinheit sowie die Verwendung skalierbarer Reaktionsbedingungen und Reinigungstechniken zu gewährleisten.

Chemische Reaktionsanalyse

This compound unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: this compound kann Oxidationsreaktionen unterliegen, insbesondere am Piperazinrest, was zur Bildung von N-Oxid-Derivaten führt.

Reduktion: Reduktionsreaktionen können am Benzoxazolring auftreten und möglicherweise zur Bildung von Dihydrobenzoxazol-Derivaten führen.

Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid für die Oxidation, Reduktionsmittel wie Natriumborhydrid für die Reduktion und Nukleophile wie Alkylhalogenide für die Substitution. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab.

Analyse Chemischer Reaktionen

Bifeprunox undergoes several types of chemical reactions, including:

Oxidation: this compound can undergo oxidation reactions, particularly at the piperazine moiety, leading to the formation of N-oxide derivatives.

Reduction: Reduction reactions can occur at the benzoxazole ring, potentially leading to the formation of dihydrobenzoxazole derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution. The major products formed from these reactions depend on the specific reagents and conditions used.

Wirkmechanismus

Bifeprunox exerts its effects through a combination of partial agonism at dopamine D2 receptors and agonism at serotonin 5-HT1A receptors. This dual activity allows this compound to stabilize dopamine activity in the brain, reducing overactivity in certain regions while enhancing activity in others. This mechanism is believed to contribute to its efficacy in treating the positive and negative symptoms of schizophrenia, as well as reducing the likelihood of extrapyramidal symptoms .

Vergleich Mit ähnlichen Verbindungen

Bifeprunox wird häufig mit anderen atypischen Antipsychotika verglichen, wie z. B.:

Aripiprazol: Wie this compound ist Aripiprazol ein partieller Agonist an Dopamin-D2-Rezeptoren und ein Agonist an Serotonin-5-HT1A-Rezeptoren.

Pardoprunox: Eine weitere Verbindung mit ähnlicher Rezeptoraktivität, die Dopamin-D2- und Serotonin-5-HT1A-Rezeptoragonismus kombiniert.

Die Einzigartigkeit von this compound liegt in seinem spezifischen Rezeptorbindungsprofil und seinen potenziellen Sicherheitsvorteilen, wie z. B. einem geringeren Risiko für metabolische Komplikationen .

Eigenschaften

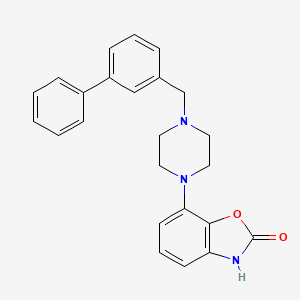

IUPAC Name |

7-[4-[(3-phenylphenyl)methyl]piperazin-1-yl]-3H-1,3-benzoxazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O2/c28-24-25-21-10-5-11-22(23(21)29-24)27-14-12-26(13-15-27)17-18-6-4-9-20(16-18)19-7-2-1-3-8-19/h1-11,16H,12-15,17H2,(H,25,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYGODHVAJQTCBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC(=CC=C2)C3=CC=CC=C3)C4=CC=CC5=C4OC(=O)N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80188592 | |

| Record name | Bifeprunox | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80188592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

In contrast to D2 receptor antagonism, partial D2 agonism is believed to decrease dopamine activity in an overactive dopamine system while simultaneously increasing dopamine activity in regions of the brain where dopaminergic activity is too low. By blocking overstimulated receptors and stimulating underactive ones, partial D2 agonists act as dopamine stabilisers. In common with aripiprazole, bifeprunox also acts as a serotonin, 5-HT1A agonist. This property may contribute to efficacy against the negative symptoms of schizophrenia and reduce the likelihood of extrapyramidal symptoms (EPS). | |

| Record name | Bifeprunox | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04888 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

350992-10-8 | |

| Record name | Bifeprunox | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=350992-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bifeprunox [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0350992108 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bifeprunox | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04888 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bifeprunox | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80188592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BIFEPRUNOX | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AP69E83Z79 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.